molecular formula C5H8O5 B027589 (R)-2-Hydroxysuccinic Acid Methyl Ester CAS No. 83540-94-7

(R)-2-Hydroxysuccinic Acid Methyl Ester

Cat. No.: B027589
CAS No.: 83540-94-7
M. Wt: 148.11 g/mol
InChI Key: RTSODCRZYKSCLO-GSVOUGTGSA-N
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Description

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H8O5. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a keto group attached to a butanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in different enantiomeric forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the oxidation of a precursor molecule, such as a primary alcohol, using a mild oxidizing agent like pyridinium chlorochromate (PCC). Another approach is the hydroformylation of alkenes, where an alkene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form the desired aldehyde, which can then be further oxidized to the acid .

Industrial Production Methods

On an industrial scale, the production of (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid often involves the use of catalytic processes. For example, the reaction of selected acids with reagents like phosgene can yield the desired product. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol .

Scientific Research Applications

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may bind to active sites of enzymes, altering their activity and leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
  • 4-hydroxy-2,5-dimethylfuran-3(2H)-one
  • 4-hydroxy-3-methoxybenzaldehyde

Uniqueness

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSODCRZYKSCLO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566613
Record name (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83540-94-7
Record name (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Hydroxysuccinic Acid Methyl Ester
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(R)-2-Hydroxysuccinic Acid Methyl Ester
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